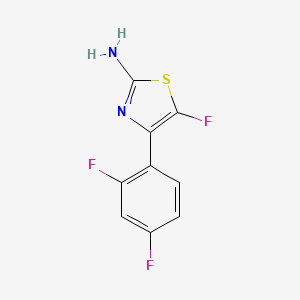

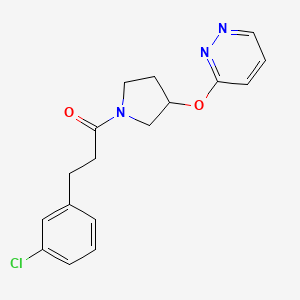

![molecular formula C7H11NO3S B2482912 环戊基腈, 3-[(甲磺酰氧)氧基]- CAS No. 1418199-72-0](/img/structure/B2482912.png)

环戊基腈, 3-[(甲磺酰氧)氧基]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

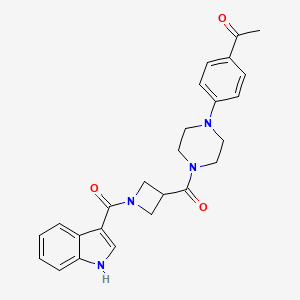

The synthesis of cyclopentanecarbonitrile derivatives often involves stereoselective cycloaddition reactions. For instance, a [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes facilitates the synthesis of cyclic sulfoximines, showcasing the importance of sulfone groups in mediating these reactions (Ye et al., 2014). Additionally, a four-component reaction involving N-sulfonylimines highlights another method for synthesizing complex nitrile compounds (Jin et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to cyclopentanecarbonitrile often features significant electron delocalization, affecting bond lengths and angles, especially involving sulfur and nitrogen atoms (Haas et al., 1996). This delocalization impacts the chemical reactivity and physical properties of these compounds.

Chemical Reactions and Properties

Cyclopentanecarbonitrile derivatives participate in various chemical reactions, including cycloadditions and acylations, which are key for synthesizing diverse organic molecules. For example, the destannylative acylation of a cyclopropane derivative provided a novel route to 3-acylfurans, illustrating the compound's versatility in organic synthesis (Pohmakotr & Takampon, 1996).

科学研究应用

化学生产和工业应用环戊基腈衍生物在环戊酮的生产中起着重要作用,环戊酮是一种重要的精细化学中间体。环戊酮被用于生产香料-二氢茉莉酸甲酯,并在电子工业中作为溶剂使用。N2O氧化过程利用环戊烯作为起始物质,以及酯化和酯交换间接过程,已经因其在实际可行性方面的突出表现而受到关注,特别是在中国石化工业等背景下(Sinopec Shanghai, 2011)。

抗氧化防御和代谢调节蛋氨酸氧化形成蛋氨酸亚氧化物,可能涉及环戊基腈衍生物,对抗氧化防御和细胞代谢调节至关重要。蛋氨酸残基在蛋白质中被活性物质氧化具有保护功能,对抗氧化损伤起到支持作用,并支持蛋白质生物活性的可逆调节,突显了该化合物在生化途径中的重要性(Levine, Moskovitz, & Stadtman, 2000)。

胃肠健康和疾病硫氨基酸的代谢,包括涉及蛋氨酸及其衍生物的途径,在胃肠组织中与人类健康和疾病(如炎症性肠病和结肠癌)相关联。胃肠道在代谢膳食蛋氨酸生成同型半胱氨酸和半胱氨酸的作用,对炎症和上皮细胞功能具有影响,突显了环戊基腈衍生物在营养和医学研究中的相关性(Burrin & Stoll, 2007)。

药物输送和心血管系统应用环戊基腈的某些衍生物已被研究用于靶向心血管系统的药物输送系统。这些研究探讨了纳米颗粒和小有机化合物的配方,用于治疗心血管疾病,突显了该化学物质在治疗应用中的多功能性和潜力(Geldenhuys, Khayat, Yun, & Nayeem, 2017)。

属性

IUPAC Name |

(3-cyanocyclopentyl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S/c1-12(9,10)11-7-3-2-6(4-7)5-8/h6-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROHJOPZLVFKCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCC(C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentanecarbonitrile, 3-[(methylsulfonyl)oxy]- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

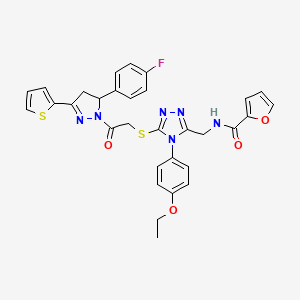

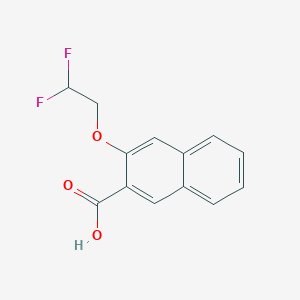

![(Z)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2482833.png)

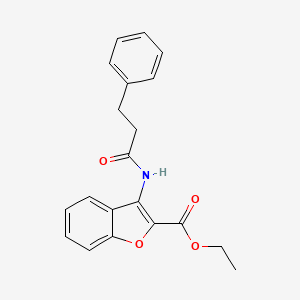

![4-Chloro-6-methoxypyrido[2,3-d]pyrimidine](/img/structure/B2482836.png)

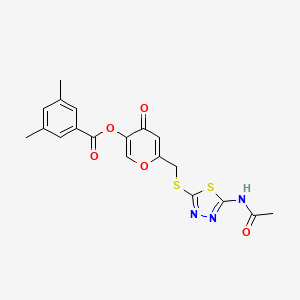

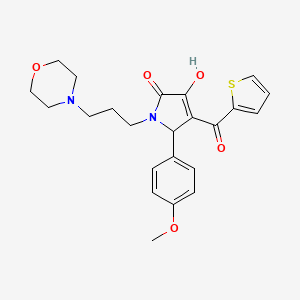

![2,3,4,5,6-pentafluorophenyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2482844.png)

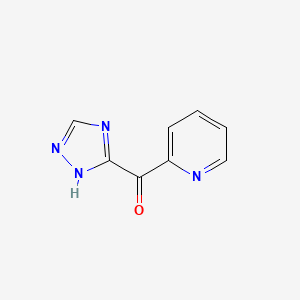

![4-((4-chlorophenyl)sulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2482845.png)